Sceptrin dihydrochloride

Catalog No.
S12807750
CAS No.
M.F
C22H25BrN10O2
M. Wt
541.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sceptrin dihydrochloride

Product Name

Sceptrin dihydrochloride

IUPAC Name

N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[(1H-pyrrole-2-carbonylamino)methyl]cyclobutyl]methyl]-4-bromo-1H-pyrrole-2-carboxamide

Molecular Formula

C22H25BrN10O2

Molecular Weight

541.4 g/mol

InChI

InChI=1S/C22H25BrN10O2/c23-10-4-14(27-5-10)20(35)29-7-12-11(6-28-19(34)13-2-1-3-26-13)17(15-8-30-21(24)32-15)18(12)16-9-31-22(25)33-16/h1-5,8-9,11-12,17-18,26-27H,6-7H2,(H,28,34)(H,29,35)(H3,24,30,32)(H3,25,31,33)

InChI Key

OHXDZYOSEDUXGN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CNC(=C1)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=CN5)Br

Sceptrin dihydrochloride (CAS 79703-25-6) is a dimeric bromopyrrole-imidazole alkaloid originally isolated from marine sponges such as Agelas sceptrum. In biochemical and pharmacological procurement, it is highly valued as a potent inhibitor of cell motility, a competitive muscarinic acetylcholine receptor (mAChR) inhibitor, and a specific ligand for the bacterial actin-like protein MreB [1]. The dihydrochloride salt form is specifically prioritized over the free base due to its enhanced aqueous solubility, stability in physiological buffers, and defined stereochemical properties, making it the premier choice for reproducible cellular and structural assays .

Substituting sceptrin dihydrochloride with its free base or uncharacterized mixed salts severely compromises assay reproducibility. The free base suffers from poor aqueous solubility, often requiring organic co-solvents that can independently induce cytotoxicity or alter cell motility baselines . Furthermore, the specific optical rotation and conformational stability of sceptrin are highly dependent on its counterion; variable salt forms lead to fluctuating stereochemical readouts [1]. Finally, substituting with its cheaper monomeric precursor, oroidin, fails because oroidin lacks the C2-symmetric cyclobutane core required for high-affinity binding to monomeric actin and MreB, resulting in a drastic loss of potency [2].

Enhanced Aqueous Solubility for Physiological Assays

The dual hydrochloride form of sceptrin dramatically enhances its polarity and solubility in aqueous environments compared to the lipophilic free base . This physicochemical advantage allows the compound to be dissolved directly in physiological buffers (pH 5.0-10.0) for cell culture applications, eliminating the need for high concentrations of DMSO or other organic solvents that can artificially suppress cell motility or induce cytotoxicity .

Evidence DimensionAqueous Solubility and Buffer Compatibility
Target Compound DataSceptrin dihydrochloride: Highly soluble in polar/aqueous buffers
Comparator Or BaselineSceptrin free base: Poor aqueous solubility requiring organic co-solvents
Quantified DifferenceEliminates solvent-induced artifacts in sensitive motility assays
ConditionsCell culture media and physiological buffers (pH 5.0-10.0)

Procuring the dihydrochloride salt ensures that cell motility and contractility data are driven purely by the compound's mechanism, not by solvent toxicity.

Counterion-Dependent Stereochemical Consistency

The optical rotation and conformational behavior of the sceptrin scaffold are highly sensitive to the nature of its counterion [1]. The standardized dihydrochloride (bishydrochloride) salt provides a consistent and defined specific optical rotation ([α]D = -7.4 in methanol), whereas mixed salts or the free base exhibit fluctuating stereochemical readouts [1]. This standardization is critical for maintaining reproducible binding kinetics in high-resolution structural biology and receptor binding assays.

Evidence DimensionSpecific Optical Rotation ([α]D)
Target Compound DataSceptrin dihydrochloride: Stable and defined at -7.4 (c = 1.2, MeOH)
Comparator Or BaselineVariable/mixed salts: Fluctuating optical rotation values
Quantified DifferenceEnsures batch-to-batch stereochemical consistency
ConditionsMethanol solvent, standard polarimetry

Standardized counterion chemistry is essential for reproducible lot-to-lot performance in high-precision receptor binding and structural assays.

Superior Potency in Cell Motility Inhibition

Sceptrin dihydrochloride, featuring a unique C2-symmetric cyclobutane core, acts as a potent inhibitor of cell motility by binding directly to monomeric actin and inhibiting cell contractility [1]. In comparative studies, its monomeric biosynthetic precursor, oroidin, and altered analogs like nakamuric acid show significantly reduced or negligible inhibitory activity in equivalent cancer cell line assays [1]. Furthermore, sceptrin achieves maximal inhibitory effects without exhibiting cytotoxicity even at double the effective concentration [1].

Evidence DimensionCell Motility Inhibition Potency
Target Compound DataSceptrin dihydrochloride: Potent inhibition of random and factor-induced migration
Comparator Or BaselineOroidin / Nakamuric acid: Equimolar or significantly less potent
Quantified DifferenceMaximal motility inhibition achieved with zero cytotoxicity at 2x working concentrations
ConditionsIn vitro cancer cell line motility and contractility assays

Buyers screening for actin-targeted motility inhibitors must utilize the dimeric sceptrin core rather than cheaper monomeric pyrrole-imidazole analogs.

Specificity in Bacterial Cytoskeleton Targeting

Sceptrin dihydrochloride exhibits specific bidirectional binding affinity for the bacterial actin-like protein MreB, disrupting bacterial cell wall synthesis and motility [1]. Structural analogs lacking the intact dimeric guanidine structure exhibit a substantial decrease or complete loss of this specific antibacterial activity [1]. This validates sceptrin dihydrochloride as a highly specific probe for MreB-targeted studies, outperforming generic antimicrobial pyrroles.

Evidence DimensionAntibacterial Target Affinity
Target Compound DataSceptrin dihydrochloride: High affinity co-immunoprecipitation with MreB
Comparator Or BaselineNon-guanidine analogs (e.g., Nakamuric acid): Complete loss of specific antibiotic activity
Quantified DifferenceMaintains broad-spectrum activity vs. inactive structural analogs
ConditionsBacterial MreB binding and growth inhibition assays

For antimicrobial research targeting the bacterial cytoskeleton, the intact dimeric structure of sceptrin dihydrochloride is non-negotiable for target engagement.

Actin-Cytoskeleton and Cell Motility Assays

Due to its high aqueous solubility and potent actin-binding properties, sceptrin dihydrochloride is the optimal reagent for studying cell contractility and migration in cancer research. Its use ensures that motility inhibition is driven by target engagement rather than solvent interference [1].

Bacterial MreB Targeting and Antimicrobial Development

As a validated MreB ligand, sceptrin dihydrochloride serves as a critical benchmark compound in screening assays aimed at developing novel antibiotics that disrupt the bacterial cytoskeleton, outperforming monomeric pyrrole analogs [2].

Muscarinic Acetylcholine Receptor (mAChR) Profiling

The standardized stereochemistry and stability of the dihydrochloride salt make it a highly reliable competitive inhibitor for profiling mAChR binding kinetics and downstream signaling pathways in neurobiology and pharmacology .

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

8

Exact Mass

540.13453 Da

Monoisotopic Mass

540.13453 Da

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

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